molecular formula C16H14O4 B8749106 2-[(2-phenylphenyl)methyl]propanedioic acid CAS No. 19853-18-0

2-[(2-phenylphenyl)methyl]propanedioic acid

Cat. No.: B8749106
CAS No.: 19853-18-0
M. Wt: 270.28 g/mol
InChI Key: NRIDIKKHBOBNRS-UHFFFAOYSA-N
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Description

2-[(2-phenylphenyl)methyl]propanedioic acid is an organic compound with the molecular formula C16H14O4. It is characterized by the presence of a biphenyl group attached to a propanedioic acid moiety. This compound is of

Properties

CAS No.

19853-18-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(2-phenylphenyl)methyl]propanedioic acid

InChI

InChI=1S/C16H14O4/c17-15(18)14(16(19)20)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,18)(H,19,20)

InChI Key

NRIDIKKHBOBNRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 149.0 g (0.456 mole) of diethyl (2-phenylbenzyl)malonate and 56.1 g (1.0 mole) of potassium hydroxide in 50 ml of water and 500 ml of ethanol was heated under reflux for 3 hours. The reaction mixture was allowed to cool to ambient temperature and stand for 60 hours. The ethanol was removed by distillation and the residue slurried in 400 ml of water. The mixture was extracted with one portion of 250 ml of diethyl ether. The aqueous phase was separated and acidified with concentrated hydrochloric acid, then extracted with two portions of 250 ml each of diethyl ether. The two extracts of the acidified aqueous phase were combined, dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give (2-phenylbenzyl)malonic acid as a pale yellow oil. The oil was used directly in the next step of this reaction sequence.
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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